3-(4-methoxyphenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is fused with a thiazole ring and substituted with a methoxyphenyl group. The intricate arrangement of these rings and substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-methyl-3-amino-1H-pyrazolo[3,4-b]pyridine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with 2-bromo-1,3-thiazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs with different functional groups .
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events critical for cell signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substituents.
Thiazolo[4,5-b]pyridine: A related compound with a thiazole ring fused to a pyridine ring.
Pyrano[2,3-d]thiazole: A compound with a pyran ring fused to a thiazole ring.
Uniqueness
3-(4-methoxyphenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with a thiazole ring and methoxyphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H15N5O2S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-methyl-11-(1,3-thiazol-2-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H15N5O2S/c1-12-17(13-3-5-14(27-2)6-4-13)18-22-11-15-16(25(18)23-12)7-9-24(19(15)26)20-21-8-10-28-20/h3-11H,1-2H3 |
InChI Key |
HHBRAXLHPHDTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=NC=CS5 |
Origin of Product |
United States |
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